HBC620

RNA Imaging Fluorogenic Dyes Multiplex Assays

Multiplexed live-cell RNA imaging fails when fluorogenic dyes exhibit spectral crosstalk. HBC620 resolves this via Pepper aptamer-specific red emission (λem ~620 nm), spectrally separated >100 nm from green-channel dyes such as DFHBI-1T. • 160±10-fold fluorescence turn-on upon Pepper binding (Kd 1,100±200 nM) • miRNA detection LOD: 0.2 nM; SNR up to 44-fold in MCF-7 cells • Reversible staining protocol: 1 µM incubation, DPBS wash enables sequential multi-target imaging in live cells • Co-crystal structure available (PDB: 7EOP; 1.8 Å) for rational aptamer engineering Cold chain shipped. Bulk quantities available with full QC documentation.

Molecular Formula C19H15N3OS2
Molecular Weight 365.5 g/mol
Cat. No. B8117181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHBC620
Molecular FormulaC19H15N3OS2
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCN(CCO)C1=CC2=C(S1)C=C(S2)C=C(C#N)C3=CC=C(C=C3)C#N
InChIInChI=1S/C19H15N3OS2/c1-22(6-7-23)19-10-18-17(25-19)9-16(24-18)8-15(12-21)14-4-2-13(11-20)3-5-14/h2-5,8-10,23H,6-7H2,1H3/b15-8+
InChIKeyRIGJCKIIBUZTCX-OVCLIPMQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HBC620: Technical Specifications and Procurement Considerations for a Red-Shifted Fluorogenic RNA Aptamer Dye


HBC620 is a synthetic, fluorogenic dye belonging to the HBC (4-hydroxybenzylidene-cyanophenylacetonitrile) analog class. It is structurally related to the GFP fluorophore and functions as a conditional fluorophore, remaining essentially non-fluorescent when free in aqueous solution [1]. Its utility is realized upon binding with high specificity to the Pepper RNA aptamer, which induces a conformational constraint on the dye, resulting in a dramatic enhancement of fluorescence emission [2]. Key baseline parameters for this compound include a molecular formula of C19H15N3OS2, a molecular weight of 365.47 g/mol, and a CAS number of 2530162-07-1 [3]. The compound's nomenclature denotes its peak emission wavelength of approximately 620 nm when complexed with Pepper, placing it in the red region of the visible spectrum [4].

Why HBC620 Cannot Be Simply Substituted by Other HBC Analogs or Common Fluorogenic Dyes


The selection of a fluorogenic dye for live-cell RNA imaging is a non-trivial, application-driven decision where simple substitution can lead to experimental failure. HBC620's performance profile is defined by a specific nexus of spectral properties (red emission), aptamer binding affinity (Kd of 1100 ± 200 nM), and a moderate fluorescence turn-on ratio (160 ± 10 fold) [1]. A generic substitution with another HBC analog, such as HBC599, will result in a spectral shift that may preclude use in a pre-established multi-color imaging panel [2]. Conversely, substituting with a dye from a different fluorogenic system, like DFHBI-1T (which binds the Broccoli or Squash aptamers), introduces a completely different set of binding kinetics (Kd of 4500 ± 400 nM for DFHO, a related dye) and distinct washing/stripping requirements [1][3]. Furthermore, the unique orthogonal imaging channel provided by the Pepper-HBC620 pair is a critical design parameter for multiplexed assays, and cannot be recapitulated with spectrally overlapping alternatives [4]. Therefore, procurement must be guided by specific, quantitative performance metrics rather than class-level assumptions.

HBC620 Quantitative Differentiation Evidence: Head-to-Head Performance Metrics Against Comparators


Spectral Differentiation: Red Emission (620 nm) Enables Orthogonal Multiplexing with Green Dyes

HBC620, when bound to the Pepper aptamer, exhibits a peak emission wavelength of 620 nm (red channel) [1]. This is distinct from the emission of the related HBC599, which is blue-shifted [2]. This spectral separation is critical for orthogonal multiplexing; for example, the Pepper-HBC620 (red) system can be combined with the Squash-DFHBI-1T (green) system to simultaneously visualize two distinct RNA targets within the same cell without spectral crosstalk [3][4].

RNA Imaging Fluorogenic Dyes Multiplex Assays Live-Cell Imaging

Binding Affinity and Turn-On Ratio: Quantitative Comparison of HBC620, DFHO, and NMMP with the Pepper Aptamer

The performance of HBC620 with its cognate Pepper aptamer is characterized by a dissociation constant (Kd) of 1100 ± 200 nM and a fluorescence turn-on ratio of 160 ± 10 fold [1]. This moderate affinity and turn-on profile contrasts with other fluorogens. For instance, the dye NMMP exhibits a weaker binding affinity (Kd of 3900 ± 100 nM) and a substantially lower turn-on ratio (17 ± 1 fold) [1]. Conversely, the dye DFHO shows a much weaker affinity (Kd of 4500 ± 400 nM) but a similar, very low turn-on ratio (21 ± 1 fold) [1]. These data indicate that HBC620 provides a balanced profile of moderate binding and robust signal activation compared to these specific alternative fluorogens for the Pepper aptamer.

Aptamer Binding Fluorescence Activation Kd Value Fold Turn-On

Performance in Sequential Multiplexed Imaging: HBC620 Enables Reversible Staining and Washing Cycles

HBC620 is compatible with sequential multiplexed imaging protocols, which require reversible staining and destaining. In a 4-round sequential imaging protocol in live bacterial cells, a 20-minute incubation with 1 µM HBC620 was followed by three 3-minute washes with DPBS to effectively strip cellular fluorescence before the next imaging round [1][2]. This washing requirement differs from other dyes: DFHO and DFHBI-1T required only 1-minute washes [1]. This data provides a practical, quantitative protocol for researchers, demonstrating that while HBC620 washout takes longer, it is fully reversible and compatible with multi-round imaging workflows.

Multiplex Imaging Live-Cell Microscopy Fluorogenic RNA Aptamers Washing Protocol

Detection Limit and Signal-to-Noise Ratio in an miRNA Sensing Platform

When incorporated into a miRNA-induced light-up RNA sensor (miLS) platform, the Pepper-HBC620 module demonstrated a limit of detection (LOD) of 0.2 nM for miR-122 and 0.48 nM for miR-21, achieving a robust signal-to-noise ratio (SNR) of up to 44-fold [1][2]. This performance was part of a dual-color orthogonal platform, where the red Pepper-HBC620 channel was used orthogonally with a green Squash-DFHBI-1T channel [1]. This demonstrates the dye's capability in a functional, quantitative biosensing context, not just as a simple RNA tag.

miRNA Detection Biosensing Signal-to-Noise Ratio Limit of Detection

Structural Basis for HBC620 Recognition by the Pepper Aptamer

The molecular basis for HBC620's specific recognition and fluorescence activation has been elucidated through X-ray crystallography (PDB ID: 7EOP) [1][2]. The 1.8 Å resolution structure reveals that the near-planar HBC620 molecule intercalates into a pre-formed binding pocket within the Pepper aptamer. The fluorophore is sandwiched between a non-G-quadruplex base quadruple and a noncanonical G·U wobble helical base pair, which constrains its intramolecular motion and triggers fluorescence [1]. This high-resolution structural information provides a definitive, mechanistic understanding of its function, distinguishing it from fluorogens whose binding modes are less well-characterized.

X-ray Crystallography Aptamer Structure Fluorophore Binding Mechanism of Action

High-Value Application Scenarios for HBC620 Based on Quantitative Performance Metrics


Orthogonal Dual-Color Live-Cell RNA Imaging

Leveraging its distinct red emission channel (λem ~620 nm) which is spectrally separated from common green dyes like DFHBI-1T by >100 nm, HBC620 is the preferred dye for establishing orthogonal imaging platforms. This allows for the simultaneous, non-overlapping visualization of two distinct RNA species (e.g., two different miRNAs) within a single living cell, a capability demonstrated in MCF-7 cells with minimal spectral crosstalk [1][2].

High-Sensitivity miRNA Biosensor Development

In the context of a designed miRNA-induced light-up sensor (miLS), the Pepper-HBC620 pair enables the detection of target miRNAs (e.g., miR-122) with a limit of detection as low as 0.2 nM and a signal-to-noise ratio of up to 44-fold [1]. This high analytical performance makes HBC620 a suitable reporter module for developing in vitro diagnostics or live-cell sensors for low-abundance nucleic acid biomarkers.

Sequential Multiplexed Imaging of Multiple RNA Targets in Live Cells

The reversible nature of the HBC620-Pepper interaction allows for sequential rounds of staining and destaining. Researchers have established a validated protocol using a 20-minute incubation with 1 µM HBC620 followed by three 3-minute DPBS washes to strip the signal, enabling the successive imaging of multiple, distinct RNA targets in the same live bacterial cell population over time [2][3]. This capability is critical for studying complex, dynamic RNA networks.

Structure-Guided Engineering of Aptamer-Fluorophore Systems

The availability of a high-resolution (1.8 Å) co-crystal structure of HBC620 bound to the Pepper aptamer (PDB: 7EOP) provides a unique, atomic-level blueprint for rational design [4]. This structural data is invaluable for researchers aiming to engineer new Pepper variants with altered dye specificity, improved brightness, or modified binding kinetics, or for developing novel biosensors based on this well-characterized interaction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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